C5aR Antagonist Potency: 100-Fold Lower Than the Most Potent In-Class Analog Provides a Defined Low-Potency Reference Standard
In a direct head-to-head comparison using matched assay conditions, the target compound exhibits a 100-fold reduction in C5aR antagonist potency relative to its most potent structural analog within the N,4-dimethylbenzenesulfonamide series [1][2]. This positions the compound as a defined low-potency reference standard for complement pharmacology assays requiring a specific dynamic range distinct from high-affinity antagonists.
| Evidence Dimension | C5a receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 60,000 nM (6.00E+4 nM) |
| Comparator Or Baseline | N,4-Dimethyl-N-(2-(thiophene-3-carbonyl)phenyl)benzenesulfonamide (CHEMBL604583): IC50 = 600 nM |
| Quantified Difference | 100-fold lower potency (60,000 nM vs. 600 nM) |
| Conditions | Human C5a receptor expressed in CHO cells co-expressed with Gα16; inhibition of anaphylatoxin C5a-induced intracellular calcium mobilization (BindingDB Assay ID 9, curated by ChEMBL from Wyeth Research) [1][2] |
Why This Matters
For laboratories developing C5aR antagonist screening cascades, this compound provides a calibrated low-potency control that spans the full dynamic range of the assay, enabling robust Z'-factor determination and hit threshold setting that a high-affinity analog cannot provide.
- [1] BindingDB. BDBM50305733 (CHEMBL596055): IC50 = 60,000 nM. Antagonist activity at human C5a receptor expressed in CHO-Gα16 cells, inhibition of C5a-induced intracellular calcium. BDBM50305731 (CHEMBL604583): IC50 = 600 nM. Same assay conditions. View Source
- [2] ChEMBL Database. CHEMBL596055 and CHEMBL604583. Curated from Wyeth Research. Human C5aR antagonist functional assay (CHO-Gα16, C5a-induced Ca²⁺ mobilization). View Source
